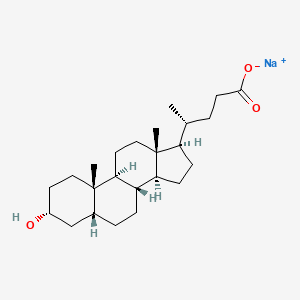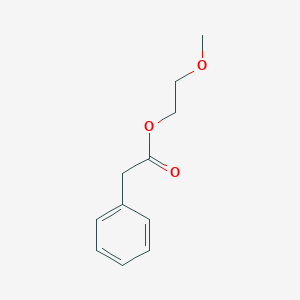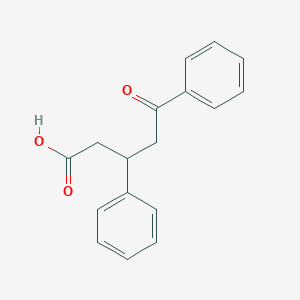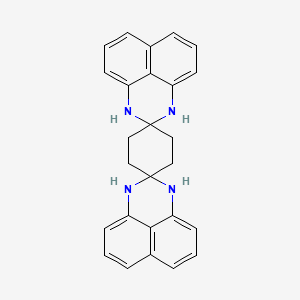![molecular formula C16H22ClN3O B14725893 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol CAS No. 5418-56-4](/img/structure/B14725893.png)
2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol is a synthetic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of parasitic diseases such as malaria and leishmaniasis. The presence of the quinoline ring in its structure is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol typically involves the reaction of 7-chloroquinoline with an appropriate amine. One common method involves the use of 4,7-dichloroquinoline as a starting material, which undergoes nucleophilic substitution with 3-aminopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanolamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antimalarial and antileishmanial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol involves its interaction with heme in the parasite’s digestive vacuole. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, it may disrupt the mitochondrial electrochemical membrane potential in parasites, contributing to its antimalarial and antileishmanial effects .
類似化合物との比較
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: A hydroxylated version of chloroquine with similar uses.
Amodiaquine: A related compound with enhanced activity against chloroquine-resistant strains.
Mefloquine: A quinoline derivative with a different mechanism of action.
Uniqueness
2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic properties and a potentially different spectrum of activity compared to other quinoline derivatives. Its ability to inhibit β-hematin formation and disrupt mitochondrial function highlights its multifaceted mechanism of action .
特性
CAS番号 |
5418-56-4 |
|---|---|
分子式 |
C16H22ClN3O |
分子量 |
307.82 g/mol |
IUPAC名 |
2-[3-[(7-chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-2-20(10-11-21)9-3-7-18-15-6-8-19-16-12-13(17)4-5-14(15)16/h4-6,8,12,21H,2-3,7,9-11H2,1H3,(H,18,19) |
InChIキー |
TUQGOHBCIDWLPB-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
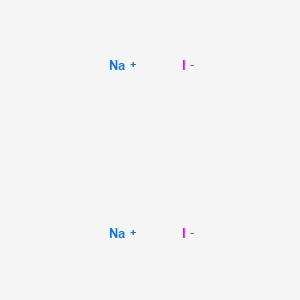

![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
